REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:24]([CH3:29])([CH3:28])[C:25]([OH:27])=[O:26].[CH:30](O)([CH3:32])[CH3:31]>>[CH3:31][CH:30]([O:27][C:25]([C:24]([O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[O:9])=[CH:15][CH:14]=1)([CH3:29])[CH3:28])=[O:26])[CH3:32] |f:1.2.3|
|
Name
|
|
Quantity
|
232.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
1-methylethyl ester
|
Quantity
|
355 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is heated gently, with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
About 400 ml of isopropyl alcohol are then distilled off
|
Type
|
TEMPERATURE
|
Details
|
after which the medium is cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water in the heterogeneous phase
|
Type
|
STIRRING
|
Details
|
with shaking
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
WASH
|
Details
|
washed again with 2% sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: PERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:24]([CH3:29])([CH3:28])[C:25]([OH:27])=[O:26].[CH:30](O)([CH3:32])[CH3:31]>>[CH3:31][CH:30]([O:27][C:25]([C:24]([O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[O:9])=[CH:15][CH:14]=1)([CH3:29])[CH3:28])=[O:26])[CH3:32] |f:1.2.3|
|
Name
|
|
Quantity
|
232.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
1-methylethyl ester
|
Quantity
|
355 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is heated gently, with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
About 400 ml of isopropyl alcohol are then distilled off
|
Type
|
TEMPERATURE
|
Details
|
after which the medium is cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water in the heterogeneous phase
|
Type
|
STIRRING
|
Details
|
with shaking
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
WASH
|
Details
|
washed again with 2% sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: PERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |